5-(2-Acetoxybenzoyl)-2-chloropyridine
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Overview
Description
5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a 2-chlorine atom and a 2-acetoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Hydrolysis: The major product is the hydroxy derivative of the original compound.
Oxidation and Reduction: Products include quinones and alcohols, respectively.
Scientific Research Applications
5-(2-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxybenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxybenzoyl Chloride: Similar in structure but lacks the pyridine ring.
2-Chloropyridine: Lacks the acetoxybenzoyl group.
5-(2-Hydroxybenzoyl)-2-chloropyridine: Similar but with a hydroxy group instead of an acetoxy group.
Uniqueness
5-(2-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl group and the pyridine ring, which confer specific reactivity and binding properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research .
Properties
IUPAC Name |
[2-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQDEOKLMNDIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642179 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-44-2 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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